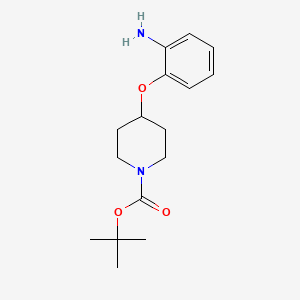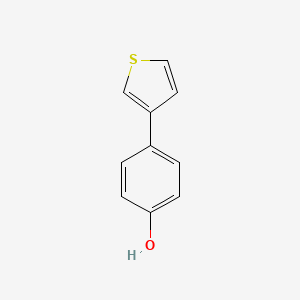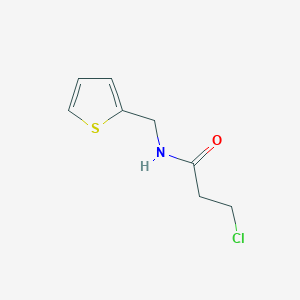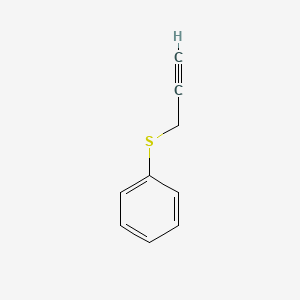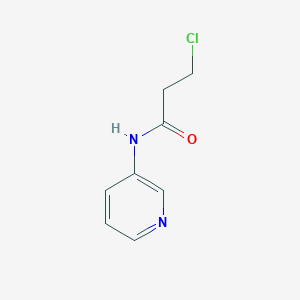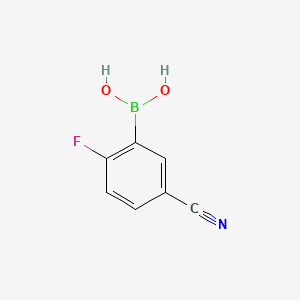
5-Cyano-2-fluorophenylboronic acid
概要
説明
5-Cyano-2-fluorophenylboronic acid is a chemical compound with the molecular formula C7H5BFNO2 . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular weight of this compound is 164.93 g/mol . The InChI code is 1S/C7H5BFNO2/c9-7-2-1-5 (4-10)3-6 (7)8 (11)12/h1-3,11-12H .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
科学的研究の応用
Fluorescence Quenching and Sensor Development
Fluorescence quenching mechanisms of boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid were investigated, revealing the active static quenching mechanism and its potential in sensor development. Fluorescent probes based on boronic acid, including cyano-substituted variants, demonstrated high sensitivity and selectivity for glucose detection in biological samples, indicating the pivotal role of such compounds in medical diagnostics and research (Geethanjali et al., 2015) (Wang et al., 2021).
Pharmacological and Biochemical Studies
Derivatives synthesized through palladium-catalyzed Suzuki cross-coupling reactions, involving various arylboronic acids including fluoro-substituted variants, displayed notable pharmacological activities such as haemolytic, biofilm inhibition, and anti-thrombolytic properties, suggesting the importance of 5-Cyano-2-fluorophenylboronic acid in medicinal chemistry and drug development (Ikram et al., 2015).
Analytical Chemistry and Detection Methods
The compound's role in the synthesis and quantitation of genotoxic impurities in pharmaceutical compounds underscores its importance in maintaining drug safety and compliance with international standards. Advanced UPLC methods utilizing boronic acid derivatives enable the detection of critical genotoxic impurities, showcasing the compound's utility in ensuring the purity and safety of pharmaceutical products (Katta et al., 2017).
Safety and Hazards
5-Cyano-2-fluorophenylboronic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container . In case of contact with skin or eyes, wash immediately with plenty of water .
作用機序
Target of Action
5-Cyano-2-fluorophenylboronic acid is primarily used as a laboratory chemical This allows them to modulate the activity of these targets .
Mode of Action
The cyano and fluorine groups on the phenyl ring of the compound could potentially influence its reactivity and selectivity .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
These include the compound’s pKa, the presence of transporters in the body, and the compound’s ability to form boronate esters with biological molecules .
Result of Action
Given the reactivity of boronic acids, it’s plausible that this compound could modulate the activity of various proteins, enzymes, and receptors, leading to changes in cellular function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form boronate esters. Additionally, the presence of diol-containing molecules in the environment can influence the compound’s selectivity and reactivity .
生化学分析
Biochemical Properties
5-Cyano-2-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a valuable tool for studying protease function and regulation .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest. This compound also influences the expression of genes involved in apoptosis and stress response, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active sites of enzymes and proteins. By forming a covalent bond with the serine residue in the active site of serine proteases, it inhibits their activity. Additionally, this compound can bind to the catalytic subunits of proteasomes, preventing the degradation of ubiquitinated proteins and leading to cellular stress and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to strong acids, bases, or oxidizing agents. Long-term exposure to this compound in in vitro studies has shown sustained inhibition of proteasome activity and prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit protease activity without causing significant toxicity. At high doses, it may lead to adverse effects such as organ toxicity and severe cellular stress. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease inhibition and protein degradation. It interacts with enzymes such as chymotrypsin and trypsin, affecting their catalytic activity. Additionally, it influences the metabolic flux of ubiquitinated proteins by inhibiting proteasome activity, leading to altered levels of metabolites involved in protein degradation and stress response .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells. Its activity is influenced by its subcellular localization, as it needs to reach the active sites of target enzymes and proteins. Post-translational modifications and targeting signals may direct this compound to specific compartments, enhancing its effectiveness in inhibiting protease activity and regulating cellular processes .
特性
IUPAC Name |
(5-cyano-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCSMTHUTFTXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382607 | |
| Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
468718-30-1 | |
| Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Cyano-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

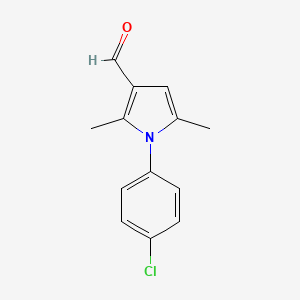
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)
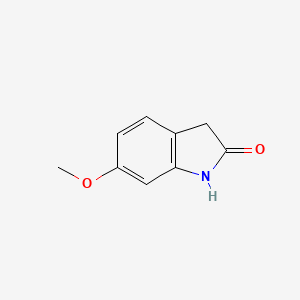
![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)
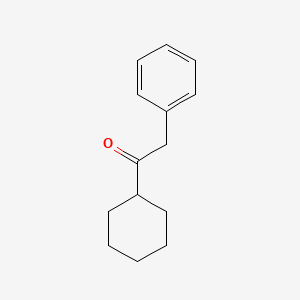
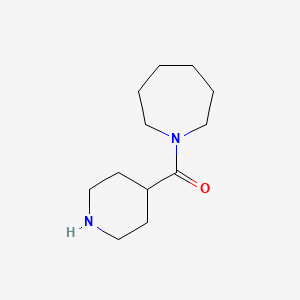
![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)
